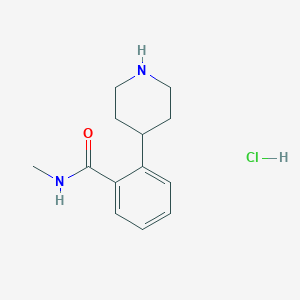

N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride (NM2PBA-HCl) is an organic compound that belongs to the class of organic compounds known as amides. It is a white crystalline solid with a molecular weight of 229.7 g/mol. NM2PBA-HCl is a versatile molecule with a wide range of applications in the field of organic synthesis, medicinal chemistry, and pharmacology.

Scientific Research Applications

- MPBH derivatives have been investigated for their potential as anticancer agents. Researchers have synthesized N-(piperidine-4-yl)benzamide compounds and evaluated their effects against cancer cells . Further studies explore their mechanisms of action and efficacy in inhibiting tumor growth.

- In silico studies have identified key amino acid residues in proteins associated with antibacterial and antifungal activities. MPBH derivatives may interact with these residues, potentially enhancing antimicrobial effects . Experimental validation is crucial to confirm these findings.

- Scientists have explored the biological activity of synthetic and natural piperidines, including MPBH. These investigations encompass both structural modifications and pharmacological assessments. Understanding the biological relevance of MPBH aids drug discovery efforts .

- The piperidine ring is a fundamental building block in medicinal chemistry. MPBH derivatives are synthesized through various methods, including cyclization, annulation, and multicomponent reactions. Developing efficient and cost-effective synthetic routes is essential for drug development .

- Researchers have focused on functionalizing the piperidine moiety in MPBH derivatives. Strategies include introducing substituents at specific positions to enhance desired properties. These modifications impact both biological activity and drug design .

- While not extensively studied for MPBH specifically, antioxidant activity is a relevant aspect. Evaluating the radical-scavenging potential of MPBH derivatives could provide insights into their therapeutic applications .

Anticancer Potential

Antimicrobial Activity

Biological Evaluation

Synthetic Strategies

Functionalization and Substitution

Antioxidant Properties

Mechanism of Action

Target of Action

Similar compounds have been found to interact with theHypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

It’s known that hif-1α, a subunit of hif-1, can promote transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulate a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironments .

Biochemical Pathways

N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride may affect the HIF-1 pathway. Overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P . Activation of p21 expression or p53–p21 signaling pathway promotes cell cycle arrest and apoptosis .

Pharmacokinetics

Its molecular weight is 25476 , which is within the optimal range for oral bioavailability.

Result of Action

Similar compounds have been found to induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

properties

IUPAC Name |

N-methyl-2-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-14-13(16)12-5-3-2-4-11(12)10-6-8-15-9-7-10;/h2-5,10,15H,6-9H2,1H3,(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIFSSVFWALEJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,7aS)-5-(5-chloropyrazine-2-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2457098.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2457101.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-1-(1-prop-2-ynylpiperidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2457103.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2457104.png)

![1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2457109.png)

![N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2457113.png)

![N-Methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]sulfamoyl fluoride](/img/structure/B2457117.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2457118.png)

![N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide](/img/structure/B2457120.png)